molecular formula C13H16N4O B2670762 4-(4-Piperidin-2-yltriazol-1-yl)phenol CAS No. 2138013-94-0

4-(4-Piperidin-2-yltriazol-1-yl)phenol

Cat. No.: B2670762
CAS No.: 2138013-94-0
M. Wt: 244.298
InChI Key: SPLCTMHJIKNAGS-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol is a heterocyclic organic compound featuring an imidazole core substituted with phenyl groups at the 4- and 5-positions and a phenol moiety at the 2-position. This compound has garnered significant attention due to its robust nonlinear optical (NLO) properties, attributed to its extended π-conjugation and intramolecular charge transfer (ICT) characteristics . Synthesized via a one-pot multicomponent reaction using CoFe₂O₄ nanoparticles as catalysts, it achieves high purity (>96%) and a melting point of 278°C . Its structure is confirmed by FTIR, ¹H NMR, and mass spectrometry, with UV-Vis absorption peaks at 340 nm and 406 nm, indicative of π→π* transitions .

Quantum mechanical calculations (DFT and TD-DFT) reveal a low HOMO-LUMO gap (2.54 eV), high dipole moment (7.32 Debye), and significant hyperpolarizability (γ = 2.2627 × 10⁻⁶ esu), positioning it as a promising candidate for photonic applications . Experimental Z-scan measurements corroborate its NLO performance, with a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W) indicative of self-focusing behavior and a positive nonlinear absorption coefficient (β = 4.044 × 10⁻¹ cm/W) linked to two-photon absorption (TPA) .

Properties

IUPAC Name

4-(4-piperidin-2-yltriazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c18-11-6-4-10(5-7-11)17-9-13(15-16-17)12-3-1-2-8-14-12/h4-7,9,12,14,18H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLCTMHJIKNAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN(N=N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Piperidin-2-yltriazol-1-yl)phenol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions or through cyclization of appropriate precursors.

    Introduction of the Phenol Group: The phenol group can be introduced through electrophilic aromatic substitution reactions or by using phenol derivatives as starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Piperidin-2-yltriazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenol derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Piperidin-2-yltriazol-1-yl)phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s NLO efficiency stems from its imidazole core and phenyl substituents, which enhance π-conjugation and ICT. Comparisons with structurally analogous systems highlight key differences:

Property 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol Triarylimidazole Derivatives Triphenylamine-Based NLO Materials
HOMO-LUMO Gap (eV) 2.54 2.8–3.2 2.1–2.5
Dipole Moment (Debye) 7.32 5.5–6.8 8.0–9.5
Hyperpolarizability (γ, esu) 2.26 × 10⁻⁶ 1.5–2.0 × 10⁻⁶ 3.0–4.0 × 10⁻⁶
  • Triarylimidazoles : These derivatives exhibit moderate NLO responses due to weaker ICT and higher band gaps (2.8–3.2 eV). Their lower dipole moments (5.5–6.8 Debye) reduce polarization under electric fields, resulting in smaller γ values .
  • Triphenylamine-Based Systems: With stronger donor-acceptor interactions and lower band gaps (2.1–2.5 eV), these materials show superior hyperpolarizability (γ = 3.0–4.0 × 10⁻⁶ esu) but require complex synthetic routes .

NLO Performance Metrics

The compound’s third-order susceptibility (χ³ = 2.2627 × 10⁻⁶ esu) outperforms many imidazole-based analogs but lags behind state-of-the-art NLO materials like porphyrins or push-pull chromophores:

Material β (cm/W) n₂ (cm²/W) χ³ (esu)
4-(4,5-Diphenylimidazolyl)phenol 4.044 × 10⁻¹ -2.89 × 10⁻⁶ 2.26 × 10⁻⁶
CoFe₂O₄ Nanocomposites 0.5–1.2 × 10⁻¹ -1.5–3.0 × 10⁻⁶ 0.8–1.5 × 10⁻⁶
Porphyrin Derivatives 8.0–12.0 × 10⁻¹ -5.0–8.0 × 10⁻⁶ 5.0–10.0 × 10⁻⁶
  • Porphyrins : Their extended conjugation and metal coordination enhance NLO responses, but their synthesis is labor-intensive and costly .

Photophysical and Stability Advantages

  • Optical Limiting : The compound’s high n₂ and β values enable effective optical limiting at 532 nm, surpassing imidazole analogs like 2-(4-nitrophenyl)imidazoles, which show weaker TPA responses .
  • Thermal Stability : Its melting point (278°C) exceeds that of most organic NLO materials (e.g., 150–200°C for stilbene derivatives), ensuring durability in high-intensity applications .

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